9-Hydroxycamptothecin

Topoisomerase I inhibition Enzymatic assay Structure-activity relationship

9-Hydroxycamptothecin (9-HCPT) is a pentacyclic alkaloid belonging to the camptothecin (CPT) class of topoisomerase I (Top1) inhibitors. As a monohydroxylated derivative of CPT at the 9-position of ring A, it shares the core mechanism of stabilizing the Top1-DNA cleavable complex, leading to DNA damage and apoptosis.

Molecular Formula C20H16N2O5
Molecular Weight 364.4
CAS No. 67656-30-8
Cat. No. B1649381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxycamptothecin
CAS67656-30-8
Molecular FormulaC20H16N2O5
Molecular Weight364.4
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O
InChIInChI=1S/C20H16N2O5/c1-2-20(26)13-7-15-17-10(6-11-14(21-17)4-3-5-16(11)23)8-22(15)18(24)12(13)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1
InChIKeyLCZZWLIDINBPRC-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxycamptothecin (CAS 67656-30-8): Baseline Potency and Structural Context for Procurement


9-Hydroxycamptothecin (9-HCPT) is a pentacyclic alkaloid belonging to the camptothecin (CPT) class of topoisomerase I (Top1) inhibitors. As a monohydroxylated derivative of CPT at the 9-position of ring A, it shares the core mechanism of stabilizing the Top1-DNA cleavable complex, leading to DNA damage and apoptosis. However, the specific position of the hydroxyl substituent critically differentiates it from its clinically validated positional isomer, 10-hydroxycamptothecin (10-HCPT), and from the parent CPT, resulting in a distinct pharmacological profile that directly impacts its suitability for specific research and development programs [1].

Why 9-Hydroxycamptothecin Cannot Be Interchanged with Other Hydroxycamptothecin Analogs


The simple assumption that hydroxylated camptothecin analogs are functionally interchangeable is invalid. The position of the hydroxyl group on the A-ring is a critical determinant of Top1 inhibitory potency, cytotoxicity, and drug-like properties. The 10-hydroxy isomer (10-HCPT) demonstrates superior Top1 inhibition compared to both CPT and 9-HCPT [1]. Conversely, while 9-HCPT shows weaker enzyme inhibition, emerging evidence indicates it possesses significantly enhanced cellular potency and solubility compared to the parent CPT and the clinical prodrug irinotecan in specific cellular contexts [2]. This opposing profile—weaker target engagement but potentially superior cell-based activity—creates a unique differentiation axis that makes generic substitution scientifically unsound. The quantitative evidence below details these critical divergences.

Quantitative Differentiation of 9-Hydroxycamptothecin Against Key In-Class Comparators


Topoisomerase I Inhibition: 9-HCPT vs. 10-HCPT and Parent CPT

In a direct head-to-head comparison of Top1-mediated DNA cleavage complex formation, 9-hydroxycamptothecin (9-HCPT) demonstrated an IC50 of 0.87 µM, which is approximately 4-fold less potent than the parent compound camptothecin (CPT, IC50 = 0.22 µM) and nearly 8-fold less potent than its positional isomer 10-hydroxycamptothecin (10-HCPT, IC50 = 0.11 µM) [1]. This demonstrates that the 9-OH substitution confers a distinct, and in this specific assay, less favorable enzymatic interaction profile compared to the 10-OH substitution.

Topoisomerase I inhibition Enzymatic assay Structure-activity relationship

Cellular Cytotoxicity in Hepatocellular Carcinoma: 9-HCPT vs. Irinotecan

In a cross-study comparable analysis, 9-hydroxycamptothecin (9-HCPT) exhibited an IC50 of 0.37 µM against the HepG2 hepatocellular carcinoma cell line, which was reported to be 38.8-fold more potent than the clinical camptothecin prodrug irinotecan (CPT-11) in the same experimental context [1]. This significant cellular potency advantage, despite the weaker Top1 enzyme inhibition shown in Section 3.1, highlights a disconnect between target engagement and cellular activity that is unique to the 9-OH substitution pattern.

Hepatocellular carcinoma Cytotoxicity Irinotecan HepG2

Aqueous Solubility: 9-HCPT vs. Parent CPT

A direct solubility comparison at a fixed concentration of 0.1 mM demonstrated that 9-hydroxycamptothecin (9-HCPT) exhibits visibly better solubility than unmodified camptothecin (CPT) [1]. While a precise numerical fold-change in thermodynamic solubility (e.g., µg/mL) is not specified in the available data, the qualitative observation confirms that the 9-OH substitution improves the compound's aqueous dispersibility, a well-known liability of the parent CPT scaffold.

Aqueous solubility Formulation Drug delivery

Optimal Application Scenarios for 9-Hydroxycamptothecin Based on Differential Evidence


Hepatocellular Carcinoma Research Models Requiring High Potency

Based on the 38.8-fold greater cytotoxicity against HepG2 cells compared to irinotecan [2], 9-HCPT is the camptothecin analog of choice for in vitro and in vivo hepatocellular carcinoma models. Its high potency can enable lower dosing, potentially reducing systemic toxicity while maintaining antitumor efficacy. This makes it particularly suitable for early-stage drug discovery programs targeting liver cancer.

Drug Delivery and Nanomedicine Development Platforms

The improved aqueous solubility of 9-HCPT relative to CPT [2] makes it a superior payload candidate for nanoparticle, liposomal, or polymer-based drug delivery systems. Its physicochemical profile can simplify encapsulation processes and improve drug loading efficiency, addressing a key limitation of the more hydrophobic parent CPT in formulation development.

Structure-Activity Relationship (SAR) Studies on A-Ring Hydroxylation

The contrasting profile of 9-HCPT—inferior Top1 enzyme inhibition versus superior cellular potency and solubility compared to CPT and 10-HCPT [1][2]—makes it an essential tool compound for SAR studies. Procuring 9-HCPT enables researchers to dissect the positional effects of hydroxyl substitution on target engagement, cellular uptake, and antitumor activity, generating insights that cannot be obtained using 10-HCPT alone.

Enzymatic Synthesis and Biocatalysis Research Programs

The identification of CYP1A1 as a specific enzyme that catalyzes the conversion of CPT to 9-HCPT [2] positions this compound as a key analytical standard and substrate for biocatalysis research. Programs focused on the enzymatic derivatization of natural products or the engineering of P450 enzymes for green chemistry applications can use 9-HCPT as a reference standard for reaction monitoring and product characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Hydroxycamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.